molecular formula C9H24Cl3N3 B1457383 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride CAS No. 1609396-51-1

1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride

Cat. No. B1457383
CAS RN: 1609396-51-1
M. Wt: 280.7 g/mol
InChI Key: UATBTAMEMKGUFL-UHFFFAOYSA-N
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Description

“1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride” is a chemical compound with the CAS Number: 1609396-51-1 . It has a molecular weight of 280.67 and is typically available in solid form . The compound is also known by its IUPAC name, 1-(2-(dimethylamino)ethyl)piperidin-4-amine trihydrochloride .


Molecular Structure Analysis

The InChI code for “1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride” is 1S/C9H21N3.3ClH/c1-11(2)7-8-12-5-3-9(10)4-6-12;;;/h9H,3-8,10H2,1-2H3;3*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride” is a solid at room temperature . It has a molecular weight of 280.67 . More detailed physical and chemical properties, such as melting point, boiling point, and density, were not found in the available resources.

Scientific Research Applications

Antiallergy and Antihistamine Activity

A study focused on synthesizing derivatives of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which were evaluated for their antiallergy activity. This research highlighted the potential of these compounds in inhibiting tritiated mepyramine binding to H1 histaminic receptors, indicating their relevance in antihistamine and antiallergic research (Walsh et al., 1990).

Urotensin-II Receptor Agonism

Another significant application is related to the discovery of nonpeptidic agonists of the urotensin-II receptor, with one study identifying 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a selective agonist. This compound, and particularly its (+)-enantiomer, showed promising activity and selectivity, potentially serving as valuable pharmacological research tools and drug leads (Croston et al., 2002).

Cytotoxic Activity

The cytotoxic activities of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes were assessed, revealing significant activity against various human tumor cell lines. This application demonstrates the compound's potential in cancer research and therapy development (Vosooghi et al., 2010).

Antimicrobial Agents

Research into the synthesis of s-Triazine-Based Thiazolidinones explored the antimicrobial properties of novel thiazolidinone derivatives containing a 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride fragment. These compounds were evaluated against a range of bacteria and fungi, showcasing their potential as antimicrobial agents (Patel et al., 2012).

Safety And Hazards

The safety data sheet (SDS) for “1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride” can provide detailed information about its hazards and safety precautions . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]piperidin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3.3ClH/c1-11(2)7-8-12-5-3-9(10)4-6-12;;;/h9H,3-8,10H2,1-2H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATBTAMEMKGUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCC(CC1)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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